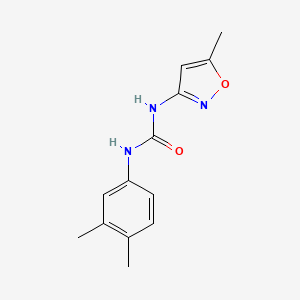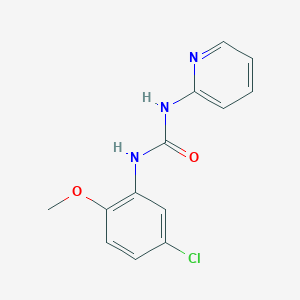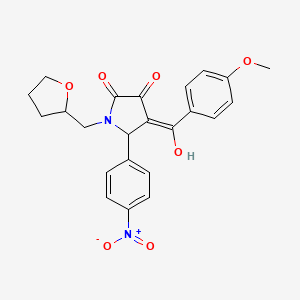
N-(3,4-dimethylphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea is an organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 3,4-dimethylaniline with 5-methyl-3-isoxazolecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with urea to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)thiourea
- N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)carbamate
- N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)guanidine
Uniqueness
N-(3,4-dimethylphenyl)-N’-(5-methyl-3-isoxazolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-11(6-9(8)2)14-13(17)15-12-7-10(3)18-16-12/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTDYTVCDJVJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(5-methyl-2-furyl)benzyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5274947.png)


![1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5274970.png)
![6-[(5-CHLORO-2,4-DIMETHOXYANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5274977.png)
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5274986.png)
![6-(furan-2-yl)-2-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5274989.png)
![3-{[1-(1-acetyl-L-prolyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5275002.png)
![N,N-dimethyl-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-azepanamine](/img/structure/B5275009.png)
![4-[1-(2,6-dimethoxypyridin-3-yl)-1H-imidazol-2-yl]-2-ethylpyrimidine](/img/structure/B5275013.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5275015.png)
![METHYL 2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETATE](/img/structure/B5275020.png)
![(3,4-dimethoxyphenyl)[1-(5-ethyl-2-methylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5275047.png)
![N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-FLUOROBENZAMIDE](/img/structure/B5275054.png)
